molecular formula C16H9ClFNO2 B2591629 5-Chloroquinolin-8-yl 2-fluorobenzoate CAS No. 446269-93-8

5-Chloroquinolin-8-yl 2-fluorobenzoate

Cat. No.: B2591629
CAS No.: 446269-93-8
M. Wt: 301.7
InChI Key: AOGLGFWRFTWIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloroquinolin-8-yl 2-fluorobenzoate is a useful research compound. Its molecular formula is C16H9ClFNO2 and its molecular weight is 301.7. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known that the structure of this compound shows non-classical hydrogen bonds and a halogen-halogen distance less than the sum of the van der Waals radii . This suggests that it may interact with enzymes, proteins, and other biomolecules in unique ways.

Molecular Mechanism

It is known that the compound forms non-classical hydrogen bonds and has a halogen-halogen distance less than the sum of the van der Waals radii . These characteristics suggest that it may have unique binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNO2/c17-12-7-8-14(15-10(12)5-3-9-19-15)21-16(20)11-4-1-2-6-13(11)18/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGLGFWRFTWIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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